molecular formula C19H16N2O8 B2491370 4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid CAS No. 774557-89-0

4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid

Cat. No.: B2491370
CAS No.: 774557-89-0
M. Wt: 400.343
InChI Key: JMSHPCVXJAPSEN-UHFFFAOYSA-N
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Description

4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an oxoethoxy group, and a butanoic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with an appropriate oxoethoxy compound under controlled conditions to form the nitrophenyl oxoethoxy intermediate. This intermediate is then reacted with a carbonyl-containing phenyl compound to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Shares the nitrophenyl group but lacks the oxoethoxy and butanoic acid moieties.

    4-Aminophenol: Similar structure but with an amino group instead of a nitro group.

    4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid derivatives: Various derivatives with modifications to the phenyl or butanoic acid groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[4-[2-(4-nitrophenyl)-2-oxoethoxy]carbonylanilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O8/c22-16(12-3-7-15(8-4-12)21(27)28)11-29-19(26)13-1-5-14(6-2-13)20-17(23)9-10-18(24)25/h1-8H,9-11H2,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSHPCVXJAPSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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